
1-METHYLTRYPTAMINE
Descripción general
Descripción
1-METHYLTRYPTAMINE is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their biological and pharmacological properties. This compound is structurally characterized by an indole ring with a methyl group at the 1-position and an ethanamine group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYLTRYPTAMINE can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The resulting indole derivative can then be methylated at the 1-position using methyl iodide in the presence of a base such as potassium carbonate. Finally, the ethanamine group can be introduced through a nucleophilic substitution reaction using ethylamine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as continuous flow synthesis, which allows for better control over reaction parameters and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1-METHYLTRYPTAMINE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents at the ethanamine group or the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as ethylamine, methylamine, and halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole derivatives with carboxyl or hydroxyl groups, while substitution reactions can introduce various alkyl or aryl groups .
Aplicaciones Científicas De Investigación
Pharmacological Properties
1-Methyltryptamine is structurally related to serotonin and exhibits properties that make it a subject of interest in psychopharmacology. It acts primarily as a serotonin receptor agonist , influencing neurotransmitter systems associated with mood regulation, cognition, and perception. The compound's interaction with the 5-HT2A receptor is particularly notable, as this receptor is implicated in the hallucinogenic effects of many tryptamines.
Psychedelic Research
Recent studies have highlighted the therapeutic potential of psychedelics, including compounds like this compound. Research indicates that tryptamines may have applications in treating various mental health disorders such as depression, anxiety, and PTSD. The ability of 1-MT to induce altered states of consciousness can facilitate therapeutic breakthroughs in psychotherapeutic settings.
Neuroscientific Studies
Neuroimaging studies have begun to explore how tryptamines affect brain connectivity and activation patterns. For instance, a meta-analysis indicated that psychedelics could lead to significant changes in brain regions associated with emotional regulation and cognitive processing .
Clinical Toxicology
The compound has been studied in toxicological contexts due to its psychoactive effects and potential for overdose. For example, a case study reported fatalities associated with α-methyltryptamine (α-MT), a close analogue of 1-MT, highlighting the importance of understanding its metabolic pathways for clinical and forensic applications .
Research Findings
The following table summarizes key findings from recent studies on this compound and its analogues:
Compound | Effects | Potential Applications |
---|---|---|
This compound | Hallucinogenic properties; serotonin receptor agonism | Treatment for depression and anxiety; psychedelic therapy |
α-Methyltryptamine | Stimulant effects; risk of overdose | Toxicological monitoring; clinical case studies |
Mecanismo De Acción
The mechanism of action of 1-METHYLTRYPTAMINE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-methyltryptamine: Similar structure with a methyl group at the nitrogen atom of the ethanamine group.
5-methyl-1H-indol-3-yl)ethanamine: Similar structure with a methyl group at the 5-position of the indole ring.
Uniqueness
1-METHYLTRYPTAMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research applications .
Actividad Biológica
1-Methyltryptamine (1-MT) is a lesser-known tryptamine compound that has garnered attention due to its potential biological activities, particularly in the context of psychoactive effects, metabolism, and its implications in clinical toxicology. This article explores the biological activity of 1-MT, including its pharmacodynamics, metabolic pathways, and relevant case studies.
Overview of this compound
This compound is an indole alkaloid structurally related to serotonin and other tryptamines. It is recognized for its psychoactive properties, which are attributed to its interactions with serotonin receptors. Understanding the biological activity of 1-MT involves examining its effects on neurotransmitter systems, metabolic pathways, and clinical implications.
Pharmacodynamics
1-MT exhibits a range of pharmacological activities primarily through its action on serotonin receptors. The compound acts as a non-selective agonist at various serotonin receptor subtypes, particularly the 5-HT2A receptor, which is implicated in hallucinogenic effects. The following table summarizes the receptor interactions and their corresponding effects:
Receptor | Activity | Effect |
---|---|---|
5-HT2A | Agonist | Hallucinations |
5-HT2C | Agonist | Appetite regulation |
5-HT1A | Partial Agonist | Anxiolytic effects |
MAO-A | Inhibitor | Increased serotonin levels |
1-MT's role as a monoamine oxidase (MAO) inhibitor suggests that it may enhance serotonergic activity by preventing the breakdown of serotonin, further contributing to its psychoactive effects .
Metabolism
The metabolic pathways of 1-MT involve several enzymatic transformations that yield various metabolites. Research indicates that 1-MT undergoes N-demethylation and hydroxylation, leading to compounds such as N-hydroxy-1-methyltryptamine and 1-hydroxytryptamine . These metabolites may possess distinct biological activities that warrant further investigation.
Key Metabolic Pathways:
- N-Demethylation: Converts 1-MT to tryptamine.
- Hydroxylation: Produces hydroxylated derivatives that could have varying affinities for serotonin receptors.
The identification of these metabolites can be crucial for understanding the pharmacokinetics and potential toxicity associated with 1-MT use.
Case Study: Acute Intoxication
A notable case involving acute intoxication from a compound closely related to 1-MT, α-methyltryptamine (α-MT), highlights the dangers associated with tryptamines. In one incident reported by the Miami-Dade County Medical Examiner in 2003, a young man died after consuming α-MT. Toxicology reports indicated significant levels of α-MT in his blood and tissues, illustrating the potential lethality of tryptamines when misused . Although this case specifically pertains to α-MT, it underscores the risks associated with compounds in this class.
Toxicological Findings
In a study focusing on α-MT's metabolites, researchers utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify several metabolites present in postmortem samples. This methodology is crucial for detecting and quantifying tryptamines in forensic toxicology . The findings suggest that similar approaches could be applied to study 1-MT's metabolites.
Q & A
Basic Research Questions
Q. Q1. What are the validated synthetic pathways for 1-methyltryptamine, and how do reaction conditions influence yield and purity?
Methodological Answer :
- Experimental Design : Compare routes such as reductive amination of tryptamine derivatives, alkylation of indole precursors, or enzymatic methods. Optimize variables (e.g., temperature, solvent polarity, catalyst type) using design-of-experiments (DoE) frameworks to quantify interactions .
- Data Analysis : Characterize products via H/C NMR, HPLC-MS, and melting point analysis. Use statistical tools (ANOVA) to assess yield/purity trade-offs under varying conditions.
- Reproducibility : Document all synthetic steps and purification protocols in supplementary materials to align with journal guidelines for experimental transparency .
Q. Q2. How can researchers reliably detect and quantify this compound in biological matrices?
Methodological Answer :
- Analytical Workflow : Develop LC-MS/MS or GC-MS protocols with deuterated internal standards to correct for matrix effects. Validate sensitivity (LOQ/LOD), linearity, and recovery rates per FDA bioanalytical guidelines .
- Sample Preparation : Compare protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE) to minimize interference from endogenous compounds.
- Cross-Validation : Replicate findings using orthogonal methods (e.g., immunoassays) to address potential false positives/negatives .
Advanced Research Questions
Q. Q3. What molecular mechanisms underlie this compound’s interactions with serotonin receptors, and how do these differ across receptor subtypes?
Methodological Answer :
- In Silico Modeling : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities for 5-HT, 5-HT, and 5-HT receptors. Validate with mutagenesis studies to identify critical residues .
- Functional Assays : Use calcium flux (FLIPR) or cAMP accumulation assays in transfected HEK293 cells. Compare EC/IC values across subtypes to assess selectivity .
- Contradiction Resolution : If conflicting data arise (e.g., partial vs. full agonism), re-evaluate assay conditions (e.g., receptor density, coupling efficiency) and employ radioligand binding for direct affinity measurements .
Q. Q4. How do metabolic pathways of this compound vary across species, and what implications does this have for translational research?
Methodological Answer :
- In Vitro Metabolism : Incubate this compound with liver microsomes (human, rat, mouse) and identify Phase I/II metabolites via high-resolution MS. Compare CYP450 isoform contributions using chemical inhibitors (e.g., ketoconazole for CYP3A4) .
- In Vivo Correlation : Administer C-labeled compound to animal models and quantify urinary/fecal metabolites. Use allometric scaling to extrapolate pharmacokinetic parameters to humans.
- Data Gaps : Address interspecies variability by proposing comparative studies in humanized liver mice or organ-on-chip systems .
Q. Q5. What experimental strategies can resolve contradictory findings about this compound’s neuroprotective vs. neurotoxic effects?
Methodological Answer :
- Dose-Response Refinement : Test concentrations spanning 4+ orders of magnitude in neuronal cultures (e.g., SH-SY5Y cells). Use MTT, LDH, and caspase-3 assays to differentiate acute toxicity from chronic effects .
- Contextual Variables : Control for oxygen-glucose deprivation (OGD) models vs. oxidative stress (HO) to isolate mechanisms. Include positive controls (e.g., BDNF for neuroprotection).
- Meta-Analysis : Systematically review existing studies to identify confounding factors (e.g., purity, solvent carriers) and propose standardized reporting criteria .
Q. Methodological and Theoretical Challenges
Q. Q6. How can researchers design studies to distinguish this compound’s direct pharmacological effects from its metabolites’ activity?
Methodological Answer :
- Metabolite Exclusion : Use hepatic enzyme inhibitors (e.g., 1-aminobenzotriazole) in vivo to block metabolism. Compare results with untreated cohorts .
- Isolated Metabolite Testing : Synthesize major metabolites (e.g., N-oxide derivatives) and evaluate their receptor binding/functional activity independently .
Q. Q7. What computational approaches predict this compound’s physicochemical properties and ADMET profiles?
Methodological Answer :
- QSAR Modeling : Train models on tryptamine analogs using descriptors like logP, polar surface area, and pKa. Validate predictions with experimental solubility/permeability assays (e.g., PAMPA) .
- Machine Learning : Apply tools like ADMET Predictor or DeepChem to forecast bioavailability, CYP inhibition, and hERG liability. Cross-check with in vitro toxicity screens .
Q. Data Gaps and Future Directions
Q. Q8. What critical data gaps exist in the current literature on this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Methodological Answer :
- Tissue Distribution Studies : Use quantitative whole-body autoradiography (QWBA) in rodents to map compound accumulation in brain, liver, and kidneys .
- Dynamic Modeling : Develop compartmental PK-PD models integrating plasma concentrations, receptor occupancy, and behavioral outcomes (e.g., forced swim test) .
Q. Q9. How can researchers optimize in vitro assays to account for this compound’s instability in aqueous solutions?
Methodological Answer :
- Stability Testing : Pre-incubate compound in assay buffers (pH 7.4) at 37°C and quantify degradation via LC-MS. Adjust buffer composition (e.g., antioxidants, serum albumin) to enhance stability .
- Real-Time Monitoring : Use fluorescent probes (e.g., ANS for aggregation) to track structural changes during experiments .
Q. Ethical and Reproducibility Considerations
Q. Q10. What steps ensure reproducibility in behavioral studies involving this compound?
Methodological Answer :
- Standardized Protocols : Adopt ARRIVE guidelines for animal research, detailing housing conditions, dosing schedules, and blinding procedures .
- Open Science : Share raw data, code for statistical analyses, and synthetic protocols on platforms like Zenodo or Figshare to enable independent verification .
Propiedades
IUPAC Name |
2-(1-methylindol-3-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-13-8-9(6-7-12)10-4-2-3-5-11(10)13/h2-5,8H,6-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAGZPJPCKMFBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80991164 | |
Record name | 2-(1-Methyl-1H-indol-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80991164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7518-21-0, 7088-88-2 | |
Record name | 1-Methyltryptamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7518-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-2-ethanamine, 1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007088882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-1H-indole-3-ethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007518210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1-Methyl-1H-indol-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80991164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-indole-3-ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.525 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.